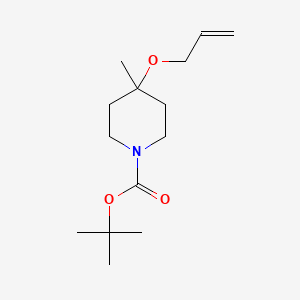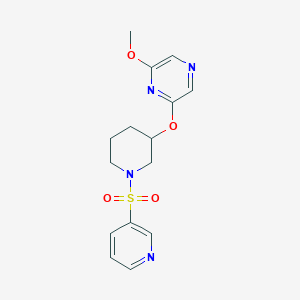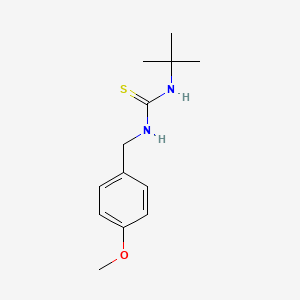
2-(4-Carbamoylphenyl)imino-7-(diethylamino)chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Carbamoylphenyl)imino-7-(diethylamino)chromene-3-carboxamide” is a chemical compound . It belongs to the class of coumarins, which are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound was formylated (Vilsmeier–Haack) to obtain 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde 163, which was then condensed with 2-(4-oxo-2-thioxotetrahydrothiophen-3-yl) ethanesulfonic acid to yield the target molecule .Molecular Structure Analysis
The molecular formula of this compound is C20H20N2O3 . It has an average mass of 336.384 Da and a monoisotopic mass of 336.147400 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include formylation and condensation . The 2-aryl-2H-chromene-4-carbonitriles were reported under the TMSCN catalysis in the presence of tetrabutylammonium fluoride, followed by a Michael addition/elimination pathway .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-(4-Carbamoylphenyl)imino-7-(diethylamino)chromene-3-carboxamide is involved in various synthetic processes, contributing to the development of new chemical entities with potential biological activities. Efficient synthesis methods have been developed for derivatives of this compound, demonstrating its utility in chemical research. For example, a one-pot domino synthesis approach has been established for creating new 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives, showcasing the versatility of chromene-based compounds in synthetic chemistry (Gyuris et al., 2011). Additionally, eco-friendly synthetic approaches for 2-imino and 2-oxo-2H-chromene-3-carboxamides highlight the emphasis on sustainable chemistry practices (Proença & Costa, 2008).
Biological Activities
The exploration of biological activities is a significant aspect of research on 2-(4-Carbamoylphenyl)imino-7-(diethylamino)chromene-3-carboxamide derivatives. Some compounds synthesized from chromene derivatives have shown antimicrobial properties, indicating their potential as lead compounds in drug discovery. For instance, certain N-Aryl-7-Hydroxy-2-Imino-2H-Chromene-3-Carboxamides exhibit antimicrobial activity, underscoring the therapeutic potential of chromene-based molecules (Ukhov et al., 2021).
Fluorescence Applications
The fluorescent properties of chromene derivatives have been investigated for potential applications in sensing and imaging. Bichromophoric fluorescent dyes derived from chromene structures have been studied for their fluorescence regulation via photoinduced intramolecular electron transfer, suggesting their applicability as fluorescence probes sensitive to the polarity and pH of their surroundings (Syzova et al., 2004).
Antioxidant and Antibacterial Activities
Further research has focused on the synthesis of chromene-3-carboxamide derivatives with promising antioxidant and antibacterial activities. These studies highlight the potential of chromene derivatives in developing new therapeutic agents with significant biological efficacy (Chitreddy & Shanmugam, 2017).
Eigenschaften
IUPAC Name |
2-(4-carbamoylphenyl)imino-7-(diethylamino)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-3-25(4-2)16-10-7-14-11-17(20(23)27)21(28-18(14)12-16)24-15-8-5-13(6-9-15)19(22)26/h5-12H,3-4H2,1-2H3,(H2,22,26)(H2,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRDSNHXAHTZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(=O)N)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2714130.png)
![(E)-2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714131.png)
![6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2714132.png)




![N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2714139.png)
![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2714141.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2714144.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2714146.png)
![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2714148.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2714149.png)